(S)-tert-Butyl (1-oxo-1-(pyrrolidin-1-yl)propan-2-yl)carbamate is a chemical compound recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It is classified as a carbamate derivative, which are compounds containing the functional group –O–C(=O)–N–. This compound is notable for its stereochemistry, specifically the (S) configuration, which can significantly influence its biological activity and interactions.
(S)-tert-Butyl (1-oxo-1-(pyrrolidin-1-yl)propan-2-yl)carbamate belongs to the class of organic compounds known as carbamates. Carbamates are further categorized based on their structure and functional groups, which can include various substituents that affect their reactivity and biological properties.
The synthesis of (S)-tert-Butyl (1-oxo-1-(pyrrolidin-1-yl)propan-2-yl)carbamate typically involves several key steps:
The molecular formula for (S)-tert-Butyl (1-oxo-1-(pyrrolidin-1-yl)propan-2-yl)carbamate is C13H24N2O3. Its structure features a tert-butyl group attached to a carbamate moiety, which is further connected to a pyrrolidine ring via an oxo group.
Key structural data include:
(S)-tert-butyl (1-oxo-1-(pyrrolidin-1-yl)propan-2-yl)carbamate can participate in various chemical reactions typical of carbamates, including:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for (S)-tert-butyl (1-oxo-1-(pyrrolidin-1-yl)propan-2-yl)carbamate involves interactions at the molecular level with biological targets, potentially influencing enzymatic pathways or receptor activities.
Data suggest that compounds with similar structures may act as inhibitors or modulators in biological systems, particularly in relation to neurotransmitter pathways due to the presence of the pyrrolidine moiety .
The physical properties of (S)-tert-butyl (1-oxo-1-(pyrrolidin-1-yl)propan-2-yl)carbamate are critical for its handling and application:
Chemical properties include:
Relevant data on stability indicate that it should be stored under controlled conditions to prevent degradation.
(S)-tert-butyl (1-oxo-1-(pyrrolidin-1-yl)propan-2-yl)carbamate finds applications primarily in scientific research, particularly within medicinal chemistry for drug development. Its structure suggests potential use as a pharmacophore in designing new therapeutics targeting neurological disorders or other conditions influenced by neurotransmitter systems .
Neuroinflammation, driven by activated microglia and astrocytes, is a central pathological feature in neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD). Pyrrolidine-carbamate hybrids demonstrate multifaceted activity in modulating these pathogenic processes:
Table 1: Calculated Molecular Properties of (S)-tert-Butyl (1-oxo-1-(pyrrolidin-1-yl)propan-2-yl)carbamate
Property | Value | Prediction Method/Tool | Pharmacological Relevance |
---|---|---|---|
Molecular Formula | C₁₂H₂₂N₂O₃ | Empirical Formula | Defines elemental composition and molecular weight (~242.32 g/mol) |
clogP | ~1.5 - 2.0 | Computational (e.g., Molinspiration) | Indicates moderate lipophilicity, balancing membrane permeability and solubility |
Topological PSA (Ų) | ~49-55 | Computational | Predicts moderate passive cellular permeability and potential for CNS penetration |
Hydrogen Bond Donors | 2 (NH groups) | Structural Analysis | Capacity for target engagement via H-bonding |
Hydrogen Bond Acceptors | 3 (Carbonyl O, Carbamate O, Amide O) | Structural Analysis | Enhances solubility and potential for specific binding interactions |
Rotatable Bonds | 5 | Structural Analysis | Influences conformational flexibility and binding entropy |
Formyl Peptide Receptor 2 (FPR2) is a GPCR pivotal in orchestrating the resolution of inflammation. Ligands activating FPR2 hold promise for treating chronic inflammatory and neurodegenerative conditions. The title compound shares structural motifs with known FPR2 agonists:
Table 2: Key Structural Features and Biological Activities of Related Pyrrolidine-Carbamate Analogs
Compound Class/Example | Core Structural Features | Reported Biological Activity (Relevant Target) | SAR Insight |
---|---|---|---|
Proline-Based Carbamates [1] | Benzyl (2S)-pyrrolidine-1,2-dicarboxylate derivatives | AChE IC₅₀: ~46->100 μM; BChE IC₅₀: 27-55 μM (Rivastigmine ref.) | Ortho-halogen (Br, Cl) on aryl carbamate enhances BChE selectivity & potency. Moderate AChE inhibition. Low cytotoxicity (THP-1 cells). |
Ureidopropanamide FPR2 Agonists (e.g., (S)-11l) [6] | Chiral center, Urea linker, Lipophilic cap (e.g., substituted benzyl, heterocycle) | FPR2 Ca²⁺ Mobilization EC₅₀: Sub-μM range; Inhibits LPS-induced TNF-α/IL-1β in microglia; Brain penetrant. | Lipophilic cap size balances potency/metabolic stability. Stereochemistry (S) crucial. Pyrrolidine cap improves brain penetration vs. larger groups. |
Pyridinone FPR2 Agonists (e.g., AMC3, 7) [7] | Pyrrolidinone core, Substituted phenylacetamide chain | FPR2 agonist (Calcium flux, β-arrestin); Reduces neutrophil adhesion; Anti-inflammatory in RA models. | Phenylacetamide essential. Methoxyaryl at position 5 modifiable (ester/amide retains activity). |
Self-Immolative Spacers [5] | Pyrrolidine-carbamate with tertiary amine, Trigger (e.g., ester), Payload (e.g., drug-OH) | Rapid cyclization (t₁/₂ sec-min) upon trigger cleavage, releasing payload (e.g., Camptothecin, Resiquimod). | Tertiary amine in pyrrolidine dramatically accelerates cyclization vs. secondary amines. Enables targeted drug release. |
The evolution of pyrrolidine-carbamates reflects broader trends in rational drug design:
Table 3: Historical Milestones in Pyrrolidine-Carbamate Medicinal Chemistry
Era | Key Development | Example Compounds/Technologies | Impact |
---|---|---|---|
Mid 19th C | Isolation of natural carbamates | Physostigmine (Calabar bean) | Revealed carbamate's AChE inhibitory action & therapeutic potential. |
1950s-60s | Synthetic carbamate pesticides & drugs | Carbaryl (insecticide); Neostigmine (myasthenia gravis) | Demonstrated broad utility & scalability of carbamate synthesis. |
1960s-70s | Boc-group introduction in peptide synthesis | Boc-Protected Amino Acids | Revolutionized peptide synthesis; Boc group later used in small molecule prodrugs/protection. |
1970s-90s | Proline-derived drugs & rational SAR | Captopril (ACE inhibitor); Protirelin (TRH) | Established pyrrolidine as critical for target binding (e.g., enzyme inhibition, GPCR). |
1990s-2010s | FPR biology elucidation & synthetic agonist development | Compound 43 (Amgen); WRW4 (antagonist); Ureidopropanamides (e.g., MR39) | Validated FPR2 as anti-inflammatory target; Identified key pharmacophores. |
2000s-Present | Advanced carbamate applications & pyrrolidine engineering | Self-immolative spacers [5]; Potent FPR2 agonists (e.g., (S)-11l) [6]; BChE inhibitors [1] | Enabled targeted drug delivery; Achieved optimized potency, selectivity & DMPK properties in hybrids. |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7